molecular formula C16H17N3O3 B11948934 4-Aminobenzoic (2,3-dimethoxybenzylidene)hydrazide CAS No. 131536-77-1

4-Aminobenzoic (2,3-dimethoxybenzylidene)hydrazide

Cat. No.: B11948934
CAS No.: 131536-77-1
M. Wt: 299.32 g/mol
InChI Key: JVOQLWJCBJKTQN-VCHYOVAHSA-N
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Preparation Methods

The synthesis of 4-Aminobenzoic (2,3-dimethoxybenzylidene)hydrazide typically involves the condensation reaction between 4-aminobenzoic acid hydrazide and 2,3-dimethoxybenzaldehyde . This reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Chemical Reactions Analysis

4-Aminobenzoic (2,3-dimethoxybenzylidene)hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Aminobenzoic (2,3-dimethoxybenzylidene)hydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminobenzoic (2,3-dimethoxybenzylidene)hydrazide involves its interaction with various molecular targets and pathways. The compound’s hydrazone moiety allows it to form stable complexes with metal ions, which can interfere with biological processes. Additionally, its ability to undergo redox reactions enables it to modulate oxidative stress pathways, contributing to its cytotoxic and antimicrobial effects .

Comparison with Similar Compounds

4-Aminobenzoic (2,3-dimethoxybenzylidene)hydrazide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.

Properties

CAS No.

131536-77-1

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

4-amino-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H17N3O3/c1-21-14-5-3-4-12(15(14)22-2)10-18-19-16(20)11-6-8-13(17)9-7-11/h3-10H,17H2,1-2H3,(H,19,20)/b18-10+

InChI Key

JVOQLWJCBJKTQN-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=CC=C(C=C2)N

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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